1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one
Description
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone backbone
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)12(8-11)15-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
MSPYIALNYUIMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. Common reagents used in the synthesis include ethyl acetate, sodium hydroxide, and sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular interactions, and effects on cellular processes are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 2-Propanone, 1-(4-methoxyphenyl)-
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
Uniqueness
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical and physical properties.
Biological Activity
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its unique structural features, which include an ethoxy group and a methylthio group attached to a phenyl ring, along with a propanone backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O2S, and it possesses a molecular weight of 240.34 g/mol. The presence of both the ethoxy and methylthio groups contributes to its distinctive chemical behavior, enhancing its reactivity and biological activity.
Research indicates that this compound may function as an inhibitor or activator in specific biochemical pathways. Its interactions with biological systems are crucial for assessing its therapeutic potential. Notably, the compound has shown the ability to influence enzyme activity and receptor signaling pathways, which is essential for understanding its safety profiles and therapeutic applications.
Enzyme Interactions
This compound has been studied for its effects on various enzymes:
- Inhibition : The compound may inhibit specific enzyme activities, which can be beneficial in therapeutic contexts.
- Activation : Conversely, it may also activate certain pathways, suggesting dual roles depending on the biological context.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves modulation of apoptotic pathways or direct inhibition of tumor growth.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate potential effectiveness against both bacterial and fungal strains, positioning it as a candidate for further development in antimicrobial therapies.
Binding Affinities
Recent studies have focused on elucidating the binding affinities of this compound with various biological targets:
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| Cytochrome P450 | 150 nM | Inhibition |
| Dihydrofolate reductase | 200 nM | Moderate inhibition |
| Estrogen receptor | 300 nM | Anti-estrogenic activity |
These findings suggest that the compound could be valuable in drug design aimed at targeting these enzymes and receptors.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. Common reagents include ethyl acetate and sodium hydroxide, often conducted at elevated temperatures to optimize yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
